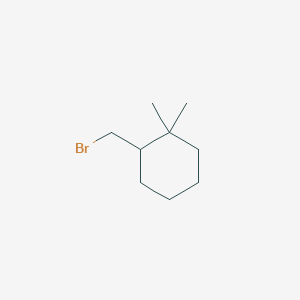
3-Brom-4-chlor-5-nitrobenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrClNO4 . It has a molecular weight of 280.46 .
Synthesis Analysis
The synthesis of 3-Bromo-4-chloro-5-nitrobenzoic acid can be achieved via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide . It’s also important to note that the order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-5-nitrobenzoic acid can be represented by the InChI code: 1S/C7H3BrClNO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H, (H,11,12) and the InChI key: CBRQOWWWIHVGHD-UHFFFAOYSA-N .Chemical Reactions Analysis
The nitro group in the compound can be introduced by nitration with HNO3/H2SO4 . The bromine can be introduced by bromination with Br2/FeBr3 . The compound can also participate in Bartoli synthesis of indoles .Physical and Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3, a boiling point of 376.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 47.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Brom-4-chlor-5-nitrobenzoesäure: ist ein vielseitiger Baustein in der organischen Synthese. Seine reaktiven funktionellen Gruppen machen es zu einem wertvollen Vorläufer für die Synthese komplexer Moleküle. Beispielsweise kann es zur Herstellung verschiedener Indolderivate durch die Bartoli-Indolsynthese verwendet werden . Diese Indolstrukturen sind in der Pharmaindustrie von Bedeutung, da sie in einer Vielzahl von pharmazeutischen Wirkstoffen vorkommen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-4-chloro-5-nitrobenzoic acid are likely to be involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromine, chlorine, and nitro groups can interact with various organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound’s interaction with its targets involves several steps. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s reactivity .
Biochemical Pathways
The affected pathways involve the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . The compound can also participate in free radical reactions, nucleophilic substitutions, and oxidation reactions at the benzylic position .
Pharmacokinetics
The nitro group’s high dipole moment could result in lower volatility compared to compounds of similar molecular weight .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways involved. In the context of the Suzuki–Miyaura cross-coupling reaction, the compound can contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRQOWWWIHVGHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523065-07-7 |
Source


|
| Record name | 3-bromo-4-chloro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)



